molecular formula C20H23NO3 B184677 2-(diethylamino)ethyl 9H-xanthene-9-carboxylate CAS No. 24539-72-8

2-(diethylamino)ethyl 9H-xanthene-9-carboxylate

Cat. No.: B184677
CAS No.: 24539-72-8
M. Wt: 325.4 g/mol
InChI Key: HIGMQFBAGGGECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester typically involves the esterification of xanthene-9-carboxylic acid with 2-diethylaminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-(diethylamino)ethyl 9H-xanthene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain can interact with biological receptors or enzymes, modulating their activity. The xanthene core structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diethylamino)ethyl 9H-xanthene-9-carboxylate is unique due to its specific ester functional group and diethylaminoethyl side chain, which confer distinct chemical and biological properties. Its combination of aromaticity and functional group versatility makes it valuable in various research and industrial applications .

Properties

CAS No.

24539-72-8

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 9H-xanthene-9-carboxylate

InChI

InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3

InChI Key

HIGMQFBAGGGECD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

24539-72-8

Origin of Product

United States

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